[(2-Carbamoylphenyl)amino](oxo)acetic acid
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Overview
Description
[(2-CARBAMOYLPHENYL)CARBAMOYL]FORMIC ACID is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is known for its applications in organic synthesis and potential therapeutic uses.
Preparation Methods
The synthesis of [(2-CARBAMOYLPHENYL)CARBAMOYL]FORMIC ACID can be achieved through several methods. One common approach involves the reaction of carbonylimidazolide with a nucleophile in water, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . Another method includes the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .
Chemical Reactions Analysis
[(2-CARBAMOYLPHENYL)CARBAMOYL]FORMIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include activated sulfonium reagents, which can dehydrate carbamic acid intermediates to generate corresponding isocyanates.
Scientific Research Applications
[(2-CARBAMOYLPHENYL)CARBAMOYL]FORMIC ACID has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including ureas and carbamates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an analgesic.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which [(2-CARBAMOYLPHENYL)CARBAMOYL]FORMIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the synthesis of aryl isocyanates, a carbamic acid intermediate is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate . This isocyanate can then be trapped by various amines and alcohols to form unsymmetrical ureas and carbamates .
Comparison with Similar Compounds
[(2-CARBAMOYLPHENYL)CARBAMOYL]FORMIC ACID can be compared with other similar compounds, such as:
(2-Carbamoylphenoxy)acetic acid: Known for its use as an analgesic.
Para-aminobenzoic acid (PABA): Used in the chemical industry for the preparation of folate and other compounds.
2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid: Another compound with similar structural features.
These compounds share some similarities in their chemical structure and applications but differ in their specific uses and properties, highlighting the uniqueness of [(2-CARBAMOYLPHENYL)CARBAMOYL]FORMIC ACID.
Properties
Molecular Formula |
C9H8N2O4 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(2-carbamoylanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C9H8N2O4/c10-7(12)5-3-1-2-4-6(5)11-8(13)9(14)15/h1-4H,(H2,10,12)(H,11,13)(H,14,15) |
InChI Key |
GBGRGPIFFYTBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C(=O)O |
Origin of Product |
United States |
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